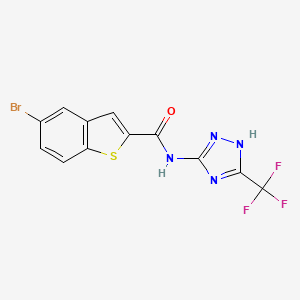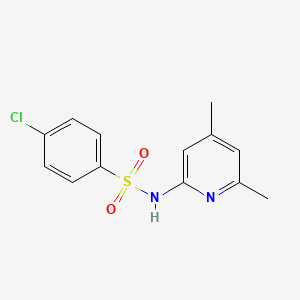![molecular formula C22H22N6O2S B10981388 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10981388.png)
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the Carbazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetraazole Group: This can be achieved through the reaction of hydrazine derivatives with nitriles or other suitable precursors.
Cyclopentathiophene Synthesis: This step involves the formation of the thiophene ring, which can be achieved through various methods such as the Paal-Knorr synthesis.
Coupling Reactions: The final step involves coupling the different moieties together using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and thiophene groups.
Reduction: Reduction reactions can occur at the carbazole and tetraazole moieties.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: Use as a fluorescent probe for studying biological processes.
Industry
Electronics: Application in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Use in the development of sensors for detecting specific analytes.
Mécanisme D'action
The mechanism of action of N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE would depend on its specific application. In pharmacology, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE lies in its combination of multiple heterocyclic moieties, which may confer unique chemical, physical, and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C22H22N6O2S |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H22N6O2S/c1-30-12-8-9-16-15(10-12)13-4-2-6-17(20(13)24-16)25-21(29)19-14-5-3-7-18(14)31-22(19)28-11-23-26-27-28/h8-11,17,24H,2-7H2,1H3,(H,25,29) |
Clé InChI |
VQVTWRZJEXMZHM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=C(SC5=C4CCC5)N6C=NN=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10981306.png)
![4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10981313.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B10981315.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B10981321.png)
![1,3-Dioxo-1,3-dihydrospiro[indene-2,2'-[1,3]thiazolidine]-4'-carboxylic acid](/img/structure/B10981324.png)

![N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10981327.png)
![4-phenyl-N-{3-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B10981334.png)
![N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-YL)hexanamide](/img/structure/B10981340.png)
![ethyl 4-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate](/img/structure/B10981361.png)
![1-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-naphthalen-1-ylurea](/img/structure/B10981375.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B10981380.png)
![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B10981386.png)
